molecular formula C15H18ClN3O4 B7049838 N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide

N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide

Cat. No.: B7049838
M. Wt: 339.77 g/mol
InChI Key: HUAVOVKUJZVNHC-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-4-nitrobenzoyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., Pd/C, Raney nickel), and solvents (e.g., ethanol, methanol).

    Hydrolysis: Acids (e.g., hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide, potassium hydroxide), and water.

Major Products

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amide derivative.

    Reduction: Reduction of the nitro group yields the corresponding amino compound.

    Hydrolysis: Hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its structural features, which include a nitrobenzoyl group, a piperidine ring, and a propanamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-2-14(20)17-10-5-7-18(8-6-10)15(21)12-4-3-11(19(22)23)9-13(12)16/h3-4,9-10H,2,5-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAVOVKUJZVNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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